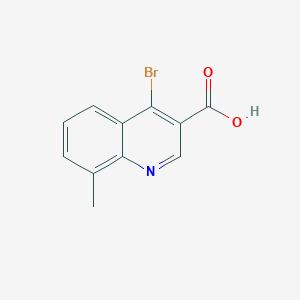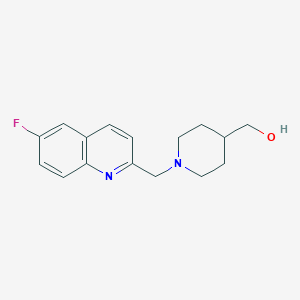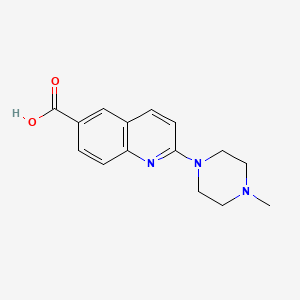![molecular formula C14H11ClN2O2 B11849784 Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolo[1,2-A]quinoxaline family, which is known for its diverse pharmacological properties, including antiproliferative and anticancer activities .
Preparation Methods
The synthesis of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate typically involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable, making it suitable for industrial production.
Chemical Reactions Analysis
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been identified as a potential inhibitor of Akt kinase, a key regulator of cell survival and proliferation . By inhibiting Akt kinase, the compound can induce apoptosis in cancer cells, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate can be compared with other pyrrolo[1,2-A]quinoxaline derivatives, such as:
Pyrrolo[1,2-A]quinoxaline: A basic scaffold with similar biological activities.
Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-A]quinoxalinecarboxylate: Another derivative with potent antiproliferative effects.
2-Methylquinoxaline: Known for its applications in pharmaceuticals and organic semiconductors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
ethyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3 |
InChI Key |
GEVIQHLBJNUELA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)




![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)

